Indophenol
Overview
Description
Indophenol is an organic compound with the chemical formula OC₆H₄NC₆H₄OH. It is a deep blue dye that is the product of the Berthelot reaction, a common test for ammonia. The this compound group, with various substituents in place of hydroxyl and various ring substitutions, is found in many dyes used in hair coloring and textiles . This compound is used in hair dyes, lubricants, redox materials, liquid crystal displays, fuel cells, and chemical-mechanical polishing .
Scientific Research Applications
Indophenol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Indophenol is an organic compound with the formula OC6H4NC6H4OH . It is a deep blue dye that is the product of the Berthelot’s reaction, a common test for ammonia . The this compound group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring and textiles . The primary targets of this compound are the enzymes involved in the Berthelot reaction, which is used to determine the presence of ammonia .
Mode of Action
The mode of action of this compound involves its interaction with ammonia in the Berthelot reaction . In this reaction, a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of this compound is used to determine the presence of ammonia . This interaction results in the formation of the deep blue dye, which is indicative of the presence of ammonia .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Berthelot reaction . This reaction involves the conversion of ammonia into this compound, a deep blue dye . The downstream effects of this reaction include the visual indication of the presence of ammonia, which can be quantified by spectrophotometry .
Pharmacokinetics
It is known that this compound exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of this compound’s action is the formation of a deep blue dye in the presence of ammonia . This is used as a visual indicator of the presence of ammonia, and the intensity of the color can be used to quantify the amount of ammonia present . This has applications in various fields, including environmental monitoring and medical diagnostics .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH of the solution can affect the Berthelot reaction and therefore the formation of this compound . Additionally, the presence of interferants (e.g., cations and sacrificial reagents) can lead to the over or underestimation of ammonia quantification . Therefore, the selection of the appropriate ammonia quantification method, which meets the sample solution condition, along with the proper analytical procedures, is of great importance .
Safety and Hazards
Indophenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
While specific future directions for Indophenol are not detailed in the search results, it is known that this compound is used in a variety of applications, including hair dyes, lubricants, redox materials, liquid crystal displays, fuel cells, and chemical-mechanical polishing . This suggests that future research and development may continue to explore and expand these applications.
Relevant Papers
Biochemical Analysis
Biochemical Properties
Indophenol interacts with ascorbic acid, a form of Vitamin C, in a reduction reaction . This interaction forms the basis of the 2,6-dichlorothis compound titrimetric method, an official method for Vitamin C determination in juices .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its interactions with ascorbic acid. Ascorbic acid is essential for various cellular functions, including collagen synthesis, wound healing, and the functioning of the immune system .
Molecular Mechanism
This compound acts as an indicator dye in the 2,6-dichlorothis compound titrimetric method. Ascorbic acid reduces the indicator dye to a colorless solution. At the endpoint of titrating an ascorbic acid-containing sample with dye, excess unreduced dye is a rose-pink color in the acid solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed through its use in the titration method for Vitamin C determination. The stability and degradation of this compound in these settings would be dependent on factors such as storage conditions and exposure to light and heat .
Metabolic Pathways
This compound is involved in the metabolic pathway of ascorbic acid determination. It interacts with ascorbic acid in a reduction reaction during the titration process .
Transport and Distribution
In the context of the titration method, this compound is distributed in the solution containing the ascorbic acid-containing sample .
Subcellular Localization
In the context of the titration method, this compound is present in the solution and interacts with ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indophenol can be synthesized through the Berthelot reaction, where a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of this compound is used to determine ammonia and paracetamol by spectrophotometry . Other phenols can also be used in this reaction.
Industrial Production Methods
Industrial production of this compound involves the oxidative coupling of phenols with aromatic amines. This process typically requires the presence of an oxidizing agent such as sodium hypochlorite or potassium ferricyanide under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
Indophenol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form leuco compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Leuco this compound
Substitution: Various substituted this compound derivatives
Comparison with Similar Compounds
Similar Compounds
Dichlorophenol-indophenol (DCPIP): Often used to determine the presence of vitamin C (ascorbic acid).
Indophenol blue: A different compound with the systematic name N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine.
Uniqueness
This compound is unique due to its deep blue color and its ability to act as a redox indicator. Its versatility in various applications, from hair dyes to fuel cells, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZYXZUJROYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075425 | |
Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-85-6 | |
Record name | Phenolindophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxyphenyl)-p-benzoquinone monoimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW444H326B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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